molecular formula C20H20ClN3O2 B14182777 (6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone CAS No. 923296-48-4

(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B14182777
CAS No.: 923296-48-4
M. Wt: 369.8 g/mol
InChI Key: XGOPSDLQJLOICF-UHFFFAOYSA-N
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Description

(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that features a unique combination of an indole ring, a piperazine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the piperazine moiety and finally the methanone group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide, often in acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride, typically in anhydrous conditions.

    Substitution: Common reagents include halogens or nucleophiles, often in the presence of a catalyst or under specific temperature conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-1H-indol-3-yl) acetate: Shares the indole ring but differs in the functional groups attached.

    4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide: Contains a piperazine ring but differs in the attached aromatic groups.

Uniqueness

(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

923296-48-4

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

(6-chloro-1H-indol-3-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H20ClN3O2/c1-26-16-4-2-3-15(12-16)23-7-9-24(10-8-23)20(25)18-13-22-19-11-14(21)5-6-17(18)19/h2-6,11-13,22H,7-10H2,1H3

InChI Key

XGOPSDLQJLOICF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CNC4=C3C=CC(=C4)Cl

Origin of Product

United States

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